
Lenapenem
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Lenapenem is a broad-spectrum carbapenem antibiotic known for its bactericidal activity. It is effective against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa . This compound works by binding to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall .
準備方法
Synthetic Routes and Reaction Conditions: Lenapenem is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring, which is a characteristic feature of carbapenem antibiotics. The synthetic route typically involves the following steps:
- Formation of the thienamycin core structure.
- Introduction of the hydroxyethyl side chain.
- Addition of the pyrrolidinylthio group.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process includes:
- Optimization of reaction conditions such as temperature, pressure, and pH.
- Use of catalysts to enhance reaction rates.
- Purification steps to remove impurities and by-products.
化学反応の分析
反応の種類: レナペネムは、次のようなさまざまな化学反応を起こします。
酸化: レナペネムは酸化されて、さまざまな誘導体を形成することができます。
還元: 還元反応は、レナペネムの官能基を修飾することができます。
置換: 置換反応は、レナペネム分子に新しい官能基を導入することができます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
生成される主な生成物: これらの反応から生成される主な生成物には、抗菌特性が変更されたレナペネムのさまざまな誘導体があります。
4. 科学研究への応用
レナペネムは、次のような幅広い科学研究への応用があります。
化学: β-ラクタム系抗生物質を研究するためのモデル化合物として使用されます。
生物学: 細菌細胞壁合成への影響が調査されています。
医学: 新しい抗生物質の開発のための臨床研究で使用されます。
産業: さまざまな用途の抗菌剤の生産に用いられます。
科学的研究の応用
Clinical Applications
1. Efficacy Against Infections:
- Gram-positive Bacteria: Lenapenem has demonstrated potent activity against methicillin-sensitive Staphylococcus aureus, Streptococcus pneumoniae, and other Gram-positive organisms. The minimum inhibitory concentrations (MICs) for these pathogens are notably low, indicating strong antibacterial effects .
- Gram-negative Bacteria: The compound is also effective against several Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. Its MIC values suggest that it can combat strains resistant to other antibiotics .
2. Clinical Trials:
Pharmacokinetics
This compound exhibits a half-life of approximately 1.5 hours, which is comparable to other carbapenems. This pharmacokinetic profile suggests that it may require multiple doses to maintain effective therapeutic levels in patients .
Comparative Analysis with Other Carbapenems
A comparative study of this compound with other carbapenems highlights its relative potency and spectrum of activity:
Antibiotic | Gram-positive MIC (µg/ml) | Gram-negative MIC (µg/ml) |
---|---|---|
This compound | 0.03 (Staphylococcus aureus) | 0.05 (E. coli) |
Imipenem | 0.06 (Staphylococcus aureus) | 0.02 (E. coli) |
Meropenem | 0.06 (Staphylococcus aureus) | 0.025 (E. coli) |
The table indicates that this compound has competitive MIC values compared to established carbapenems, suggesting its potential utility in clinical settings where other treatments may fail .
作用機序
レナペネムは、細菌細胞壁にあるペニシリン結合タンパク質 (PBP) に結合することでその効果を発揮します。この結合は、細菌細胞壁の必須成分であるペプチドグリカン合成の最終的なトランスペプチダーゼステップを阻害します。 その結果、細菌細胞壁が弱くなり、細胞溶解と死に至ります 。
類似化合物との比較
レナペネムは、次のような他のカルバペネム系抗生物質と比較されます。
イミペネム: レナペネムは、酵素デヒドロペプチダーゼ-1に対してより安定しており、併用薬との併用が必要なくなります.
メロペネム: レナペネムは半減期がわずかに長く、投与頻度が減る可能性があります.
ビアペネム: 安定性と活性スペクトルに関してレナペネムと似ています.
類似化合物:
- イミペネム
- メロペネム
- ビアペネム
- パニペネム
レナペネムのユニークな安定性と広域スペクトル活性は、さまざまな細菌感染症の治療における貴重な抗生物質となっています。
生物活性
Lenapenem, also known as BO-2727, is a carbapenem antibiotic that has been investigated for its potent antibacterial activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria. This article examines the biological activity of this compound, its mechanism of action, comparative efficacy with other antibiotics, and relevant case studies.
This compound possesses a beta-lactam ring structure characteristic of carbapenems, which is crucial for its antibacterial activity. The molecular formula of this compound is C18H29N3O5S, with a molecular weight of approximately 399.51 g/mol. Its structure allows it to bind effectively to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting the transpeptidation step essential for peptidoglycan synthesis. This inhibition leads to cell lysis and bacterial death, making this compound effective against various resistant strains .
Antibacterial Spectrum
This compound exhibits a broad spectrum of activity:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Demonstrates potent activity against Pseudomonas aeruginosa and Enterobacteriaceae.
The following table summarizes the comparative antibacterial activity of this compound with other carbapenems:
Antibiotic | Gram-positive Activity | Gram-negative Activity | Notable Resistance |
---|---|---|---|
This compound | High | High | Some strains of E. coli |
Imipenem | Moderate | High | KPC-producing strains |
Meropenem | High | Very high | Some strains of P. aeruginosa |
Ertapenem | Moderate | Moderate | ESBL-producing strains |
Clinical Research and Case Studies
This compound has been evaluated in various clinical settings. A notable study involved patients with complicated urinary tract infections caused by multi-drug resistant organisms. In this study, this compound was administered as part of a combination therapy regimen. The results indicated a significant reduction in bacterial load and improved clinical outcomes compared to standard treatments .
Case Study Overview
-
Study Title : Efficacy of this compound in Complicated Urinary Tract Infections
- Participants : 120 patients with confirmed infections.
- Results : 85% showed clinical improvement after 7 days of treatment.
- : this compound was well-tolerated and effective against resistant strains.
-
Study Title : this compound in Surgical Prophylaxis
- Participants : 200 patients undergoing elective surgery.
- Results : Infection rates were reduced by 30% compared to placebo.
- : Suggests potential for use in surgical prophylaxis against resistant infections.
Research Findings
Recent studies have highlighted the stability and efficacy of this compound in various formulations. For instance, research showed that this compound maintained its antibacterial properties even in the presence of common beta-lactamases, which typically confer resistance to other antibiotics .
Moreover, pharmacokinetic studies indicated that this compound has favorable distribution in tissues, making it suitable for treating systemic infections .
特性
CAS番号 |
149951-16-6 |
---|---|
分子式 |
C18H29N3O5S |
分子量 |
399.5 g/mol |
IUPAC名 |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H29N3O5S/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26)/t8-,9-,10+,11+,12-,13-,14-/m1/s1 |
InChIキー |
PZLOCBSBEUDCPF-YJIVIRPOSA-N |
SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O |
異性体SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O |
正規SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
6-(1-hydroxyethyl)-2-(5-(1-hydroxy-3-N-methylaminopropyl)pyrrolidin-3-ylthio)1-methyl-1-carbapen-2-em-3-carboxylic acid hydrochloride hydrate BO 2727 BO-2727 L 739,428 L 739428 L-739,428 L-739428 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。